Molecular Weight Advantage: 12–15% Lower MW Than Sulfonamide/Sulfamoyl Analogs Bearing the Identical Benzamide Warhead
The target compound (MW 324.35) possesses a molecular weight 12.4% lower than the cyclopropanesulfonyl analog (MW 370.44, CAS 1798028-43-9) and 13.2% lower than the dimethylsulfamoyl analog (MW 373.44, CAS 2034375-41-0), while retaining the identical 3-fluoro-4-methoxybenzamide pharmacophore and methylene-linked piperidine architecture . In lead optimization campaigns, each 50 Da of molecular weight reduction is statistically associated with improvements in solubility, permeability, and oral bioavailability . This MW delta is non-trivial: the target compound resides below the mean MW of oral drugs (approximately 350 Da), whereas the sulfonamide/sulfamoyl comparators exceed this benchmark .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 324.35 |
| Comparator Or Baseline | Cyclopropanesulfonyl analog (CAS 1798028-43-9): 370.44; Dimethylsulfamoyl analog (CAS 2034375-41-0): 373.44 |
| Quantified Difference | ΔMW = −46.09 g/mol (−12.4%) vs cyclopropanesulfonyl; ΔMW = −49.09 g/mol (−13.2%) vs dimethylsulfamoyl |
| Conditions | Computed molecular weights from standardized atomic masses; data sourced from ZINC and Kuujia databases |
Why This Matters
A 12–13% lower molecular weight with conserved pharmacophore elements translates to higher atom economy and positions the target compound more favorably within lead-like chemical space for oral bioavailability optimization, directly influencing procurement priority in hit-to-lead campaigns.
- [1] ZINC Database Entry ZINC000000260738. Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate, CAS 1797793-90-8. Accessed 2026. View Source
- [2] Kuujia Database. N-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide, CAS 1798028-43-9. Accessed 2026. View Source
- [3] Kuujia Database. N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-3-fluoro-4-methoxybenzamide, CAS 2034375-41-0. Accessed 2026. View Source
- [4] Wenlock, M. C.; Austin, R. P.; Barton, P.; Davis, A. M.; Leeson, P. D. A Comparison of Physiochemical Property Profiles of Development and Marketed Oral Drugs. J. Med. Chem. 2003, 46 (7), 1250–1256. View Source
